molecular formula C17H15ClN2O3 B1628525 1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride CAS No. 714953-84-1

1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride

Cat. No.: B1628525
CAS No.: 714953-84-1
M. Wt: 330.8 g/mol
InChI Key: PMQFOFOAHKGDFW-UHFFFAOYSA-N
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Description

1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a naphthalen-2-ol moiety. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a naphthalene derivative followed by a reduction process to introduce the amino group. The final step involves the formation of the hydrochloride salt to improve solubility and stability.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce diamino compounds.

Scientific Research Applications

1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biological assays.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The naphthalen-2-ol moiety can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • **1-[Amino-(4-nitro-phenyl)-methyl]-benzene-2-ol
  • **1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-1-ol
  • **1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol

Uniqueness: 1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and nitro groups on the aromatic ring allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[amino-(4-nitrophenyl)methyl]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3.ClH/c18-17(12-5-8-13(9-6-12)19(21)22)16-14-4-2-1-3-11(14)7-10-15(16)20;/h1-10,17,20H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQFOFOAHKGDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)[N+](=O)[O-])N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588728
Record name 1-[Amino(4-nitrophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714953-84-1
Record name 1-[Amino(4-nitrophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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